![molecular formula C10H9ClO2 B11720637 (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid](/img/structure/B11720637.png)
(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a chlorophenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using reagents such as diazo compounds or carbenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple to generate the cyclopropane ring . Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the chlorophenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: In chemistry, (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its chiral nature allows for investigations into stereochemistry and its impact on biological activity .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the chlorophenyl group, making it less versatile in terms of chemical reactivity.
2-Phenylcyclopropane-1-carboxylic acid: Similar structure but without the chlorine atom, which can affect its reactivity and biological activity
Uniqueness: The presence of the chlorophenyl group in (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid enhances its chemical reactivity and potential for biological interactions. This makes it a valuable compound for various applications in research and industry .
Biological Activity
(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative recognized for its unique stereochemistry and potential biological activity. This compound, with the molecular formula C10H9ClO2 and a molecular weight of approximately 196.63 g/mol, has garnered interest in various fields, including medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors.
The compound's structure features a cyclopropane ring attached to a carboxylic acid group and a 3-chlorophenyl substituent. The chiral nature of the compound significantly influences its physical and chemical properties, which are crucial for its biological interactions.
The biological activity of this compound involves its ability to modulate the activity of various enzymes and receptors. Research indicates that it may interact with cytochrome P450 enzymes, influencing metabolic pathways. The precise mechanisms can vary depending on the specific biological target involved.
Biological Activity Overview
- Enzyme Modulation : The compound has shown potential in altering the activity of specific enzymes, particularly those involved in drug metabolism.
- Pharmacological Applications : Its unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents.
- Antimicrobial Activity : Studies suggest that cyclopropane-containing compounds can exhibit antibacterial and antifungal properties.
Case Studies
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Interaction with Cytochrome P450 Enzymes :
- A study demonstrated that this compound interacts with cytochrome P450 isoforms, leading to altered metabolic rates for various substrates. This interaction is pivotal for understanding its pharmacokinetic properties .
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Antimicrobial Properties :
- In vitro studies indicated that this compound exhibits significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be within the range of 0.5 to 4 µg/mL .
- Therapeutic Potential :
Data Tables
Properties
Molecular Formula |
C10H9ClO2 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9ClO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9-/m1/s1 |
InChI Key |
YGWYJGWUNQIPPV-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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